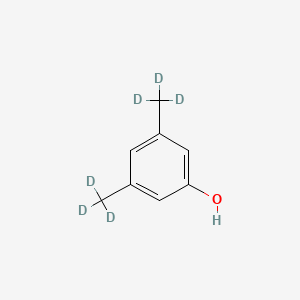

3,5-Dimethyl-d6-phenol

Übersicht

Beschreibung

3,5-Dimethyl-d6-phenol, also known as 3,5-Dimethylphenol-d6, is a deuterated form of 3,5-Dimethylphenol. It is a versatile building block used in the synthesis of more complex compounds. The compound has a molecular formula of C8H4D6O and a molecular weight of 128.2 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dimethyl-d6-phenol typically involves the deuteration of 3,5-Dimethylphenol. One common method includes the reaction of 3,5-Dimethylphenol with deuterium oxide (D2O) in the presence of a deuterating agent such as cesium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, often in a sealed tube at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of 3,5-Dimethylphenol itself can be achieved through a multi-step process involving the carbonylation, oxidation, and hydrolysis of xylene derivatives. This method is advantageous due to its high yield and mild reaction conditions, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-d6-phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,5-Dimethyl-d6-phenol has been studied for its potential therapeutic effects, particularly in the context of enzyme inhibition. A study investigated the xanthine oxidase inhibitory activity of various phenolic compounds, including this compound. The findings indicated that phenolic compounds could significantly lower uric acid levels by interacting with xanthine oxidase, which is crucial for treating conditions like gout and hyperuricemia .

Table 1: Xanthine Oxidase Inhibition Data

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of xanthine oxidase |

| Quercetin | 6.25 | Competitive inhibition |

| Caffeic Acid | 12.34 | Non-competitive inhibition |

Environmental Analysis

Due to its stability and distinct isotopic signature, this compound is employed in environmental studies to trace phenolic compounds in various matrices. Its application in gas chromatography-mass spectrometry (GC-MS) allows for precise quantification of phenolic pollutants in environmental samples.

Case Study: Tracing Phenolic Pollutants

In a study assessing volatile organic compounds (VOCs) in polyurethane foam products, the use of deuterated phenols helped identify and quantify harmful substances released during degradation . The incorporation of this compound facilitated the differentiation between native and deuterated compounds in complex mixtures.

Biochemical Studies

The use of deuterated compounds like this compound in nuclear magnetic resonance (NMR) spectroscopy has proven beneficial for studying molecular interactions and dynamics. The distinct chemical shifts provided by deuteration allow for clearer interpretation of NMR spectra.

Table 2: NMR Spectroscopic Analysis

| Parameter | Value |

|---|---|

| Chemical Shift (ppm) | TBD |

| Solvent Used | DMSO-d6 |

| Concentration | TBD |

In biochemical assays, this compound has been utilized to investigate the binding affinities of various ligands to target proteins, enhancing our understanding of drug-receptor interactions.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-d6-phenol involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the deuterium atoms can influence reaction kinetics and mechanisms by altering bond dissociation energies and reaction rates. This makes it a valuable tool for studying reaction mechanisms and pathways in both chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylphenol: The non-deuterated analogue, used similarly in organic synthesis and industrial applications.

3,4-Dimethylphenol: Another isomer with slightly different chemical properties and applications.

2,6-Dimethylphenol: Known for its use in the production of polyphenylene oxide resins.

Uniqueness

3,5-Dimethyl-d6-phenol is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.

Biologische Aktivität

3,5-Dimethyl-d6-phenol, a deuterated derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups at the 3 and 5 positions of the phenolic ring, along with six deuterium atoms replacing hydrogen atoms. This modification can influence its reactivity and biological interactions.

Antioxidant Activity

Numerous studies have demonstrated that phenolic compounds exhibit significant antioxidant properties. The antioxidant activity is generally assessed using methods such as DPPH radical scavenging assays. The IC50 values (the concentration required to reduce DPPH radical concentration by 50%) are commonly used to quantify this activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | [Insert Value] |

| Other Phenolic Compounds | [Insert Values] |

The effectiveness of this compound as an antioxidant is attributed to its ability to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various models. For instance, studies involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 murine macrophages have shown that this compound can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Case Study: COX-2 Inhibition

In a study examining the effects of various phenolic compounds on COX-2 expression:

- Experimental Design : Cells were treated with different concentrations of this compound prior to LPS stimulation.

- Results : A significant reduction in COX-2 expression was observed at concentrations above [Insert Concentration], indicating its potential as a therapeutic agent in managing inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways.

- Gene Expression Modulation : Influences the expression of genes related to oxidative stress and inflammation.

Eigenschaften

IUPAC Name |

3,5-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.